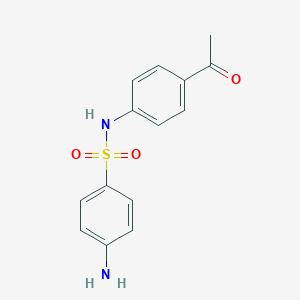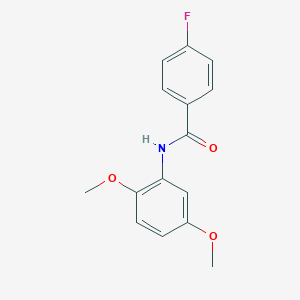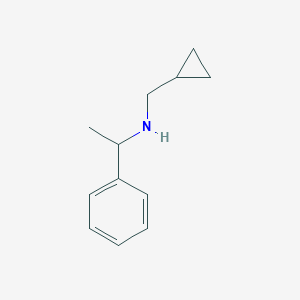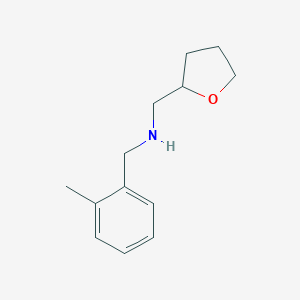
4-Bromophenyl (4-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromophenyl (4-chlorophenoxy)acetate is a chemical compound that is widely used in scientific research. It is a derivative of phenylacetic acid and is commonly known as 4-BCPA. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 4-BCPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
Studies have demonstrated that 4-BCPA has a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to reduce inflammation and oxidative stress in different animal models. Additionally, 4-BCPA has been found to have a neuroprotective effect and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-BCPA in lab experiments is its versatility. This compound can be used in various assays to investigate different biological processes and pathways. Additionally, 4-BCPA is relatively easy to synthesize and is commercially available. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 4-BCPA can cause liver damage and other adverse effects.
Zukünftige Richtungen
There are several future directions for research on 4-BCPA. One area of interest is the development of new derivatives of this compound with enhanced biological activity and reduced toxicity. Additionally, studies are needed to further elucidate the mechanism of action of 4-BCPA and its effects on different biological systems. Furthermore, research is needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, 4-Bromophenyl (4-chlorophenoxy)acetate is a versatile compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been found to exhibit a wide range of biological activities and has been used in various studies to investigate its effects on different biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-BCPA can be carried out using different methods. One of the most common methods involves the reaction of 4-bromophenol with 4-chlorophenoxyacetic acid in the presence of a catalyst. The reaction proceeds via an esterification process, resulting in the formation of 4-BCPA.
Wissenschaftliche Forschungsanwendungen
4-BCPA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been used in various studies to investigate its effects on different biological systems, including cells, tissues, and organisms.
Eigenschaften
CAS-Nummer |
62095-46-9 |
|---|---|
Produktname |
4-Bromophenyl (4-chlorophenoxy)acetate |
Molekularformel |
C14H10BrClO3 |
Molekulargewicht |
341.58 g/mol |
IUPAC-Name |
(4-bromophenyl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H10BrClO3/c15-10-1-5-13(6-2-10)19-14(17)9-18-12-7-3-11(16)4-8-12/h1-8H,9H2 |
InChI-Schlüssel |
WZWLTRGOKOKUQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Br)Cl |
Kanonische SMILES |
C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)

![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)



![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)

![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)



